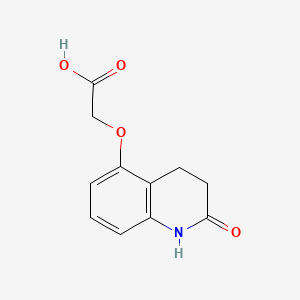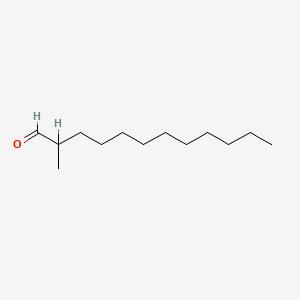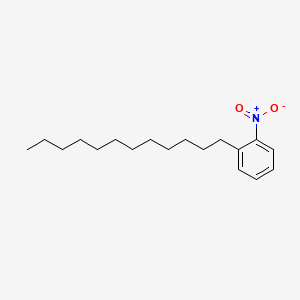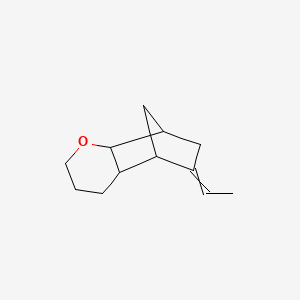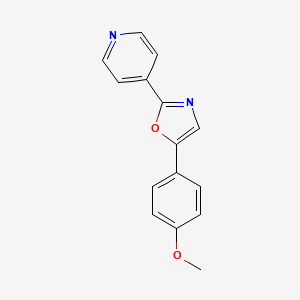
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
Descripción general
Descripción
“5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is a chemical compound with the CAS Number: 96753-33-2. It has a molecular weight of 252.27 and its IUPAC name is 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is represented by the linear formula C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” has a molecular weight of 252.27 .Aplicaciones Científicas De Investigación
Electronic Properties and Redox Behavior
Hydroxyphenyl-1,2,4-triazole-based oxovanadium(V) complexes, including compounds with 3-(2'-hydroxyphenyl)-5-(pyridin-2''-yl)-1H-1,2,4-triazole and bis-3,5-(2'-hydroxyphenyl)-1H-1,2,4-triazole ligands, demonstrate how the ligand environment influences the electronic properties and reactivity. These complexes offer pH-sensitive tuning of spectroscopic and electrochemical properties, showcasing their potential in chemical sensors and redox-active materials (Browne et al., 2006).
Molecular Docking and Anticancer Studies
Benzimidazole derivatives bearing 1,2,4-triazole, such as 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been studied for their anti-cancer properties. Tautomeric properties, conformations, and potential interactions with EGFR binding pockets suggest a significant promise in cancer treatment, particularly highlighting compound 4 for its best binding affinity and potential anticancer activity (Karayel, 2021).
Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) has shown excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid media, reaching up to 98% efficiency at low concentrations. Its adsorption on steel surfaces obeys Langmuir’s isotherm, indicating strong chemisorption and potential application in corrosion protection technologies (Bentiss et al., 2009).
Synthesis and Biological Activity
The synthesis of 5-(4'-Methoxyphenyl)-oxazole (MPO) and its derivatives highlights their application in inhibiting the growth of Caenorhabditis elegans, suggesting a potential role in agricultural or medical applications where controlling nematode populations is crucial (Yamamuro et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPGMAGRTBRFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347294 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole | |
CAS RN |
96753-33-2 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


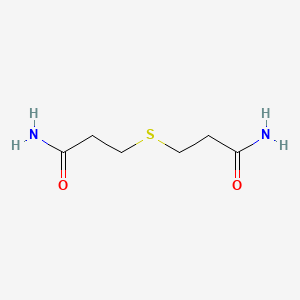

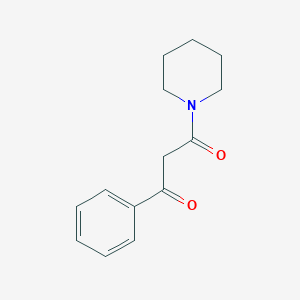
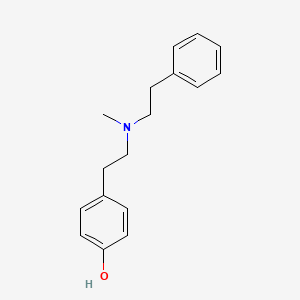


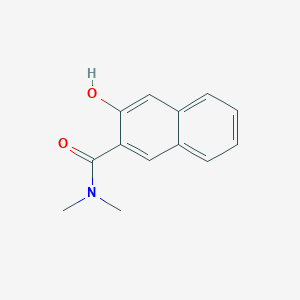
![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)
